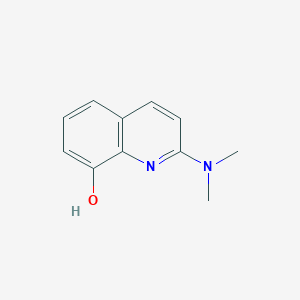

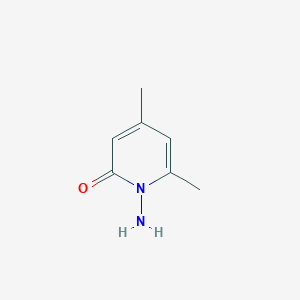

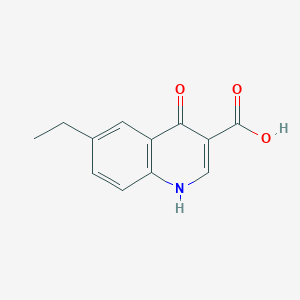

2-(Dimethylamino)quinolin-8-ol

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of quinoline derivatives, including 2-(Dimethylamino)quinolin-8-ol, often involves multistep reactions that include the formation of quinoline ring systems followed by functionalization. A study detailed the synthesis of dimethyltin(IV) 5-[(E)-2-(aryl)-1-diazenyl)quinolin-8-olates, which showcases the complexity and the specific conditions required for synthesizing quinoline derivatives with specific functional groups (Basu Baul et al., 2013). Additionally, the synthesis of 4,10-dimethyl-pyridino[2,3-h]quinolin-2(1H)-one-9-carboxylic acid and its esters highlights another approach to quinoline synthesis, indicating the versatility of synthetic routes available for these compounds (Zhang et al., 2003).

Molecular Structure Analysis

Studies involving the molecular structure of quinoline derivatives often employ various spectroscopic techniques to elucidate the arrangement of atoms within the molecule. For instance, the structural studies of dimethyltin(IV) quinolin-8-olates provided insights into the coordination geometry around the tin atom, which is influenced by the quinoline derivatives (Basu Baul et al., 2013).

Chemical Reactions and Properties

The reactivity of 2-(Dimethylamino)quinolin-8-ol derivatives towards various reagents and conditions has been explored, revealing information about their chemical properties. For example, the study on the reactivity of the bifunctional ambiphilic molecule 8-(dimesitylboryl)quinoline demonstrates the potential for hydrolysis and coordination reactions, indicating the ambiphilic nature of certain quinoline derivatives (Son et al., 2010).

Physical Properties Analysis

Physical properties such as solubility, melting point, and crystal structure are critical for understanding the behavior of chemical compounds. The crystal structure analysis of quinoline derivatives provides insights into their solid-state arrangements and potential interactions, which are essential for designing materials and understanding their reactivity (Rudenko et al., 2013).

Chemical Properties Analysis

The chemical properties of 2-(Dimethylamino)quinolin-8-ol derivatives, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are fundamental aspects that influence their applications in various fields. The study on the molecular structure and protonation trends in quinoline derivatives sheds light on their basicity and potential as proton sponges, which is significant for their use in catalysis and as building blocks in organic synthesis (Dyablo et al., 2016).

Wissenschaftliche Forschungsanwendungen

Antituberculosis Activity

One of the notable applications of compounds related to 2-(Dimethylamino)quinolin-8-ol is in the field of antituberculosis activity. A study by Omel’kov et al. (2019) describes the synthesis of new 4-dimethylamino-2-(naphthalen-1-yl)-1-phenyl-1-(quinolin-3-yl)butan-2-ols with significant antituberculosis activity. A specific compound in this class is being prepared for clinical practice due to its high antituberculosis potential (Omel’kov et al., 2019).

Alzheimer's Disease Research

2-(Dimethylamino)quinolin-8-ol derivatives have also been explored in Alzheimer's disease research. A study by Villemagne et al. (2017) reports on the development of a second-generation 8‐OH quinoline (2‐(dimethylamino) methyl‐5, 7‐dichloro‐8‐hydroxyquinoline) for targeting amyloid β in Alzheimer's disease. This compound showed potential in improving cognition and was explored in a randomized, exploratory molecular imaging study (Villemagne et al., 2017).

Cancer Research

The applications in cancer research are diverse. Wang et al. (2009) explored the structure-activity relationships of newly synthesized analogues of natural compounds (makaluvamines), which include derivatives of 2-(Dimethylamino)quinolin-8-ol. These compounds exhibited notable anticancer activity in vitro and in vivo, particularly against breast cancer (Wang et al., 2009).

Schizophrenia Treatment

Research by Moghaddam et al. (2013) evaluated the anti-schizophrenia activities of 2-(dimethylamino)- and 2-(methylamino)- 7H-naphtho[1,2,3-de]quinolin-7-one derivatives in a ketamine-induced experimental schizophrenia model in mice. Certain derivatives, specifically D9, were found to reduce depressive-like behaviors, suggesting potential efficacy in the treatment of depressive symptoms of schizophrenia patients (Moghaddam et al., 2013).

Corrosion Inhibition

In the field of material science, specifically corrosion inhibition, Dkhireche et al. (2020) studied the properties of newly synthesized quinoline derivatives, including 5-((2-(4-dimethylamino)phenyl-1H-benzo[d]imidazol-1-yl)methyl)quinolin-8-ol, as corrosion inhibitors on mild steel in phosphoric acid media. The study found that these compounds act as effective corrosion inhibitors (Dkhireche et al., 2020).

Chemotherapy Mechanism Study

Yoshida et al. (2008) identified the signal recognition particle as a target of TAS-103, a quinoline derivative, using high-performance affinity latex beads. This study provided new insights into the mechanisms underlying the effects of chemotherapy drugs like TAS-103 (Yoshida et al., 2008).

Safety And Hazards

Zukünftige Richtungen

PBT2 {5,7-dichloro-2-[(dimethylamino)methyl]quinolin-8-ol} is a hydroxyquinoline-based ionophore that was developed as a treatment for Alzheimer’s disease and Huntington’s disease, and it progressed to phase 2 human clinical trials . This suggests potential future directions for the use of “2-(Dimethylamino)quinolin-8-ol” and its derivatives in medical applications.

Eigenschaften

IUPAC Name |

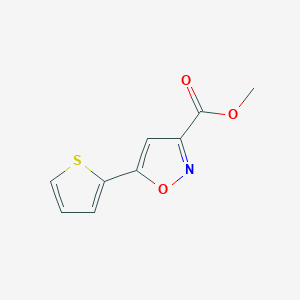

2-(dimethylamino)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c1-13(2)10-7-6-8-4-3-5-9(14)11(8)12-10/h3-7,14H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGPJCCZQFZBUON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC2=C(C=CC=C2O)C=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305608 | |

| Record name | 2-(Dimethylamino)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Dimethylamino)quinolin-8-ol | |

CAS RN |

70125-18-7 | |

| Record name | 2-(Dimethylamino)-8-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70125-18-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Dimethylamino)-8-quinolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-6-methyl-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B1269961.png)

![{4-[(Cyclopropylcarbonyl)amino]phenyl}acetic acid](/img/structure/B1269992.png)